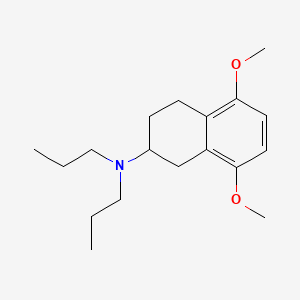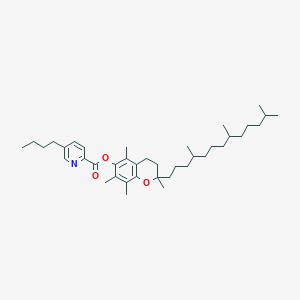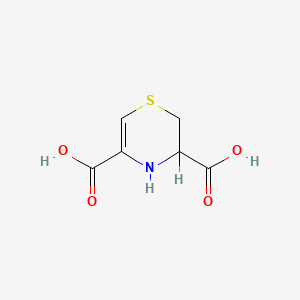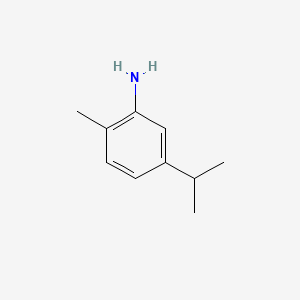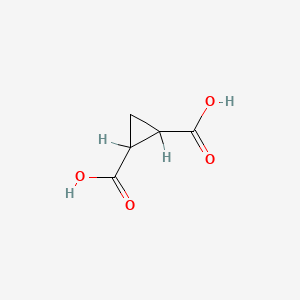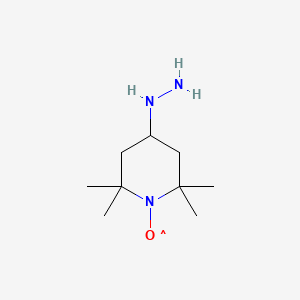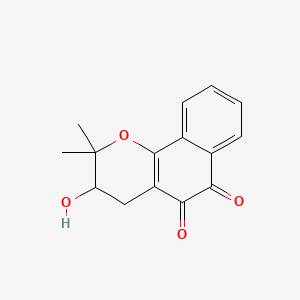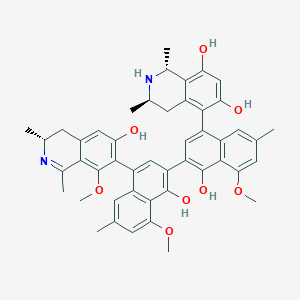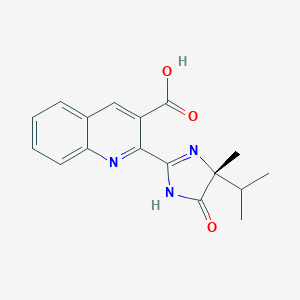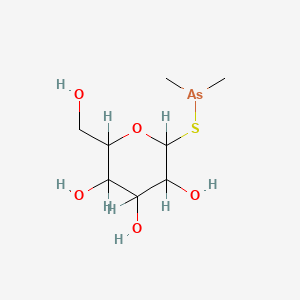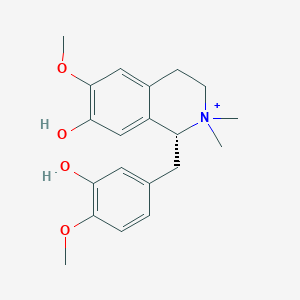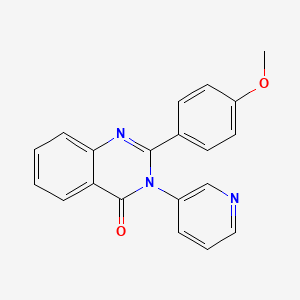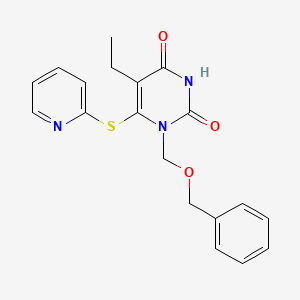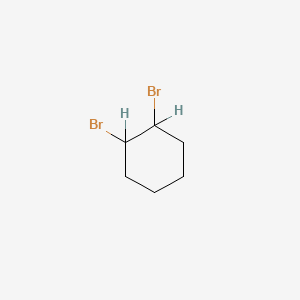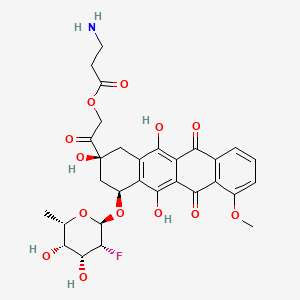
Galarubicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galarubicin is an anthracycline derivative with antineoplastic activity developed to circumvent doxorubicin resistance.
Aplicaciones Científicas De Investigación
Understanding Evolution and Scientific Inquiry
Galarubicin has been indirectly involved in research addressing teachers' understandings of scientific inquiry and evolutionary concepts. Crawford et al. (2005) utilized software-based materials, not directly related to Galarubicin but providing context for learning about the nature of scientific knowledge, which is relevant in the broader spectrum of scientific research including drug development (Crawford, Zembal-Saul, Munford, & Friedrichsen, 2005).
Drug Effect Analysis and Gene Expression
Galahad, a web-based application for analyzing drug effects, offers insights into the pharmacological impacts of drugs, including potentially Galarubicin. This tool, developed by Laenen et al. (2015), helps in understanding the mode of action and off-target effects of drugs, which can be essential for comprehending the broader implications of Galarubicin in scientific research (Laenen, Ardeshirdavani, Moreau, & Thorrez, 2015).
Pectin Biosynthesis and Homogalacturonan
Research into pectin biosynthesis, specifically homogalacturonan galacturonosyltransferase, may have tangential relevance to the broader field of biochemical research, which includes Galarubicin. Sterling et al. (2006) identified the GAUT1 gene as critical for pectin synthesis, providing insights into complex polysaccharides synthesis, a field potentially intersecting with Galarubicin research (Sterling et al., 2006).
Metabolic Engineering for L-ascorbic Acid Production
The engineering of Aspergillus niger for L-ascorbic acid production using D-galacturonic acid pathway, as studied by Kuivanen, Penttilä, & Richard (2015), is an example of the innovative use of metabolic pathways in scientific research. This kind of metabolic engineering could be related to the processes involved in the development and application of Galarubicin (Kuivanen, Penttilä, & Richard, 2015).
Propiedades
Número CAS |
195612-80-7 |
|---|---|
Nombre del producto |
Galarubicin |
Fórmula molecular |
C30H32FNO13 |
Peso molecular |
633.6 g/mol |
Nombre IUPAC |
[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-aminopropanoate |
InChI |
InChI=1S/C30H32FNO13/c1-11-23(35)28(40)22(31)29(44-11)45-15-9-30(41,16(33)10-43-17(34)6-7-32)8-13-19(15)27(39)21-20(25(13)37)24(36)12-4-3-5-14(42-2)18(12)26(21)38/h3-5,11,15,22-23,28-29,35,37,39-41H,6-10,32H2,1-2H3/t11-,15-,22+,23+,28-,29-,30-/m0/s1 |
Clave InChI |
CKXIPXAIFMTQCS-LRDUUELOSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |
Sinónimos |
7-O-(2,6-Dideoxy-2-fluoro-alpha-talopyranosyl)adriamycinone- 14-beta-alaniate hydrochloride beta-Alanine, 2-(4-((2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethyl ester, hydrochloride, (2S-cis)- DA 125 DA-125 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



